molecular formula C9H11ClO3 B2720326 2-Chloro-4-(2-methoxyethoxy)phenol CAS No. 1881327-97-4

2-Chloro-4-(2-methoxyethoxy)phenol

Cat. No.: B2720326
CAS No.: 1881327-97-4
M. Wt: 202.63
InChI Key: MOSAOGVNIOCOFW-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxyethoxy)phenol is an organic compound with the molecular formula C9H11ClO3 It is a derivative of phenol, characterized by the presence of a chlorine atom at the second position and a 2-methoxyethoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxyethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable phenol derivative undergoes substitution with a nucleophile in the presence of a base. For example, 4-chlorophenol can be reacted with 2-methoxyethanol under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Chloro-4-(2-methoxyethoxy)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methoxyethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxyphenol: Similar structure but lacks the 2-methoxyethoxy group.

    4-(2-Methoxyethyl)phenol: Similar structure but lacks the chlorine atom.

    2-Chloro-5-(2-methoxyethoxy)phenol: Similar structure with the chlorine atom at the fifth position.

Uniqueness

2-Chloro-4-(2-methoxyethoxy)phenol is unique due to the presence of both the chlorine atom and the 2-methoxyethoxy group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-4-(2-methoxyethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSAOGVNIOCOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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